
SN-38 4-Deoxy-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SN-38 4-Deoxy-glucuronide is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is formed as a byproduct during the preparation of SN-38 Glucuronide . This compound has garnered interest due to its potential implications in drug metabolism and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SN-38 4-Deoxy-glucuronide typically involves the glucuronidation of SN-38. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9 . The reaction conditions often include the presence of bovine serum albumin (BSA) to enhance the glucuronidation activity .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely derived as a byproduct during the large-scale synthesis of SN-38 Glucuronide. The process involves similar glucuronidation reactions, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
SN-38 4-Deoxy-glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: Catalyzed by UGT enzymes in the presence of UDP-glucuronic acid.
Hydrolysis: Can occur in acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Oxidation: Typically involves oxidative enzymes or reagents like hydrogen peroxide.
Major Products
The major product of glucuronidation is SN-38 Glucuronide. Hydrolysis can revert this compound back to SN-38, while oxidation may produce various oxidized derivatives depending on the specific conditions .
Aplicaciones Científicas De Investigación
SN-38 4-Deoxy-glucuronide has several applications in scientific research:
Mecanismo De Acción
SN-38 4-Deoxy-glucuronide exerts its effects primarily through its role in the metabolism of irinotecan. It is formed via the glucuronidation of SN-38 by UGT enzymes . This process helps in the detoxification and excretion of SN-38, thereby reducing its cytotoxic effects. The molecular targets involved include UGT1A1 and UGT1A9, which catalyze the glucuronidation reaction .
Comparación Con Compuestos Similares
Similar Compounds
SN-38: The active metabolite of irinotecan, known for its potent cytotoxic effects.
SN-38 Glucuronide: The primary glucuronidated form of SN-38, involved in its detoxification and excretion.
Topotecan: Another topoisomerase I inhibitor with similar anti-cancer properties.
Uniqueness
SN-38 4-Deoxy-glucuronide is unique due to its specific formation as a byproduct during the glucuronidation of SN-38. Unlike SN-38 and SN-38 Glucuronide, it is not the primary metabolite but still plays a crucial role in understanding the metabolic pathways and potential drug interactions of irinotecan .
Propiedades
Fórmula molecular |
C28H26N2O10 |
|---|---|
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
(2R,3R,4S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1 |
Clave InChI |
KMHNKMBQOGMTMU-NZIYMESCSA-N |
SMILES isomérico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O |
SMILES canónico |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C=C(O6)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)


![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)

![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)



![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
